molecular formula C10H13NO2 B1317573 Methyl 3-amino-4-ethylbenzoate CAS No. 24812-93-9

Methyl 3-amino-4-ethylbenzoate

Cat. No. B1317573
Key on ui cas rn: 24812-93-9
M. Wt: 179.22 g/mol
InChI Key: ADYSZCGUXDZDGN-UHFFFAOYSA-N
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Patent
US09107916B2

Procedure details

Charge NaNO2 (579 mg, 8.37 mmol) and concentrated sulfuric acid (6 mL) to a flask. As methyl 3-amino-4-ethylbenzoate (1.37 g, 7.62 mmol, PREPARATION 5) in acetic acid (18 mL) was added at 0° C., color of the mixture turned to yellow, and then stirred at 5° C. for 1.5 h. The solution above was added to a dark mixture of CuCl (1.65 g, 16.65 mmol) in concentrated HCl (18 mL) slowly at 0° C., stirred for 2 h, and poured into ice water, extracted with DCM, the organic phase was concentrated to give 582 mg of the title compound (38%). 1H NMR (400 MHz, CDCl3): δ 1.25 (3H, t, J=8.0 Hz), 2.80 (2H, q, J=7.6 Hz), 3.91 (3H, s), 7.30 (1H, d, J=7.6 Hz), 7.85 (1H, dd, J=1.2, 7.6 Hz), 8.01 (1H, d, J=1.6 Hz).
Name
Quantity
579 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
1.65 g
Type
catalyst
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.N[C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH2:21][CH3:22])[C:14]([O:16][CH3:17])=[O:15].[ClH:23]>C(O)(=O)C.Cl[Cu]>[Cl:23][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH2:21][CH3:22])[C:14]([O:16][CH3:17])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
579 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1CC
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
CuCl
Quantity
1.65 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
then stirred at 5° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 582 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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